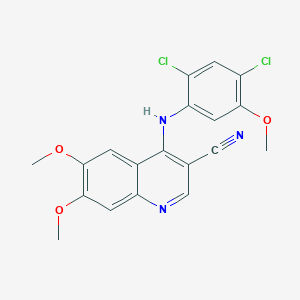

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib

Description

Properties

IUPAC Name |

4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-25-16-7-15(12(20)5-13(16)21)24-19-10(8-22)9-23-14-6-18(27-3)17(26-2)4-11(14)19/h4-7,9H,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAAYYSCJUHANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib

Foreword: The Imperative of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the adage "the dose makes the poison" is a foundational principle. However, an equally critical, though less conspicuous, tenet is that the purity of the active pharmaceutical ingredient (API) dictates its safety and efficacy. Process-related impurities and degradation products, even at trace levels, can have unforeseen pharmacological or toxicological effects. Therefore, the unambiguous synthesis and rigorous characterization of potential impurities are not merely a regulatory requirement but a scientific imperative. This guide provides a comprehensive technical overview of the synthesis and characterization of a potential impurity of Bosutinib, Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib.

Bosutinib is a potent dual inhibitor of Src and Abl kinases, indicated for the treatment of chronic myelogenous leukemia (CML).[1][2][3] The manufacturing process of any API is a complex series of chemical transformations where minor deviations can lead to the formation of related substances.[4][5] Understanding the impurity profile is a critical aspect of drug development and quality control.[5][6][7] This document delineates a plausible synthetic pathway for this compound and outlines a robust analytical workflow for its comprehensive characterization.

Retrosynthetic Analysis and Proposed Synthetic Strategy

The target molecule, this compound, is structurally analogous to Bosutinib, with the notable absence of the N-methylpiperazine moiety, which is replaced by a methyl group. This structural modification necessitates a tailored synthetic approach, deviating from the established final steps of published Bosutinib syntheses.[1][2][8]

Our retrosynthetic analysis deconstructs the target molecule into key synthons. The core quinoline scaffold can be constructed through a series of reactions starting from a substituted aniline and a suitable cyclizing agent. The critical deviation from known Bosutinib syntheses will be the introduction of the methoxypropoxy side chain.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 4-hydroxy-3-methoxybenzoic acid. The synthesis is designed as a multi-step process, with each step optimized for yield and purity.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with in-process controls and characterization checkpoints to ensure the integrity of the synthetic intermediates and the final product.

Synthesis of Methyl 4-(3-methoxypropoxy)-3-methoxybenzoate (Intermediate D)

-

Esterification: 4-Hydroxy-3-methoxybenzoic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid to yield Methyl 4-hydroxy-3-methoxybenzoate.[1][2]

-

Alkylation: The resulting ester is alkylated with 1-bromo-3-chloropropane using potassium carbonate as a base in a suitable solvent like acetone to afford Methyl 4-(3-chloropropoxy)-3-methoxybenzoate.[1][2]

-

Etherification: The chlorinated intermediate is then reacted with sodium methoxide in methanol to yield the key intermediate, Methyl 4-(3-methoxypropoxy)-3-methoxybenzoate. This step is the critical modification from the standard Bosutinib synthesis.

Synthesis of the Quinoline Core (Intermediate G)

-

Nitration and Reduction: The methoxypropoxy intermediate undergoes nitration at the 2-position of the benzene ring, followed by reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of ammonium chloride.[1][2]

-

Cyclization: The resulting aniline derivative is then cyclized with 3,3-diethoxypropionitrile in the presence of an acid catalyst like trifluoroacetic acid to form the 4-hydroxyquinoline-3-carbonitrile core.[9]

-

Chlorination: The hydroxyl group at the 4-position of the quinoline ring is subsequently converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl3).[8][9]

Final Assembly: Synthesis of this compound (Target Compound H)

-

Amination: The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the quinoline core with 2,4-dichloro-5-methoxyaniline.[8][9] This reaction is typically carried out in the presence of a base, such as pyridine hydrochloride, at an elevated temperature.

Comprehensive Characterization Workflow

A multi-pronged analytical approach is essential for the unambiguous identification and purity assessment of the synthesized compound.

Figure 2: A comprehensive workflow for the characterization of the synthesized compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is the cornerstone of purity determination.[6][10][11] The method should be stability-indicating, capable of separating the target compound from starting materials, intermediates, and potential degradation products.[7][12]

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 263 nm[13] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Structural Elucidation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound.[7][14] This data is instrumental in confirming the molecular formula and elucidating the structure.

Expected Mass Spectrometric Data:

-

Expected [M+H]⁺: The calculated monoisotopic mass of this compound (C23H22Cl2N4O3) is 488.10. The expected [M+H]⁺ ion would be m/z 489.11.

-

Key Fragmentation Patterns: The fragmentation pattern will be predicted based on the structure and compared with the experimental data. Key fragments would arise from the cleavage of the ether linkage and the quinoline core.

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of the synthesized molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecular structure.

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):

| Protons | Predicted Chemical Shift (δ) |

| Aromatic protons | 7.0 - 8.5 |

| Methoxy protons | 3.8 - 4.0 |

| Methylene protons (propoxy chain) | 1.8 - 4.2 |

| Methyl protons (propoxy chain) | 3.3 |

Forced Degradation Studies

To assess the stability of the synthesized compound and identify potential degradation products, forced degradation studies are performed under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[7][12]

Table 2: Forced Degradation Conditions

| Stress Condition | Reagent/Condition |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24 h |

| Oxidative Degradation | 3% H₂O₂, RT, 24 h |

| Thermal Degradation | 105 °C, 48 h |

| Photolytic Degradation | UV and visible light exposure |

The degradation samples are analyzed by HPLC and LC-MS/MS to identify and characterize any formed degradants.[5][7]

Conclusion and Future Perspectives

This technical guide has outlined a robust and scientifically sound approach for the synthesis and characterization of this compound, a potential impurity of Bosutinib. The proposed synthetic route is a logical adaptation of known methodologies, and the characterization workflow employs a suite of orthogonal analytical techniques to ensure the unambiguous identification and purity assessment of the target molecule.

The availability of a well-characterized standard of this potential impurity is invaluable for the development and validation of analytical methods for routine quality control of Bosutinib drug substance and drug product. Furthermore, understanding the stability of this compound under forced degradation conditions provides critical insights into its potential to form during the manufacturing process or upon storage. This knowledge is paramount for ensuring the safety and quality of Bosutinib for patients.

References

-

U.S. Food and Drug Administration. (2012). NDA 203341: Bosulif (Bosutinib monohydrate) 100 mg tablets. Retrieved from [Link]

-

Pharmaffiliates. Bosutinib-impurities. Retrieved from [Link]

- Li, F., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269.

- Laxmi, P., et al. (2015). Process for preparation of bosutinib. Google Patents.

-

Li, F., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate. Retrieved from [Link]

-

Veeprho. Bosutinib Impurities and Related Compound. Retrieved from [Link]

- Patel, H., et al. (2016). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 8(1), 324-330.

- Al-Sanea, M. M., et al. (2023).

- Sharma, A., et al. (2023). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 234, 115587.

-

SynThink. Bosutinib EP Impurities and Related Compounds. Retrieved from [Link]

-

Pharmaffiliates. Bosutinib-impurities. Retrieved from [Link]

- Miura, M., et al. (2019). A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection.

-

Sharma, A., et al. (2023). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC‐Q‐TOF‐MS/MS and NMR. ResearchGate. Retrieved from [Link]

-

Sree, D. N., et al. (2024). analytical quantification of bosutinib in nanocarrier using uv and hplc: method development and validation. ResearchGate. Retrieved from [Link]

- Sreenivasulu, R., & Kumar, A. V. (2014). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR BOSUTINIB IN BULK FORM. International Journal of Research in Pharmacy and Chemistry, 4(4), 863-867.

Sources

- 1. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bosutinib synthesis - chemicalbook [chemicalbook.com]

- 4. veeprho.com [veeprho.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]

- 10. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrpc.com [ijrpc.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Unmasking Molecular Architecture: A Technical Guide to the Structure Elucidation of a Novel Bosutinib Derivative

This guide provides an in-depth, technically-focused walkthrough for the chemical structure elucidation of a novel derivative of Bosutinib, a potent dual Src/Abl tyrosine kinase inhibitor. Designed for researchers, medicinal chemists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world process of identifying an unknown small molecule. Here, we synthesize high-resolution analytical techniques with field-proven insights to create a self-validating workflow for unambiguous structure determination.

Foundational Strategy: The "Why" Behind the "How"

The discovery of novel derivatives or metabolites of a parent drug like Bosutinib is a critical phase in drug development. These novel entities can significantly influence a drug's efficacy, pharmacokinetic profile, and safety.[1][2][3] Therefore, a rigorous and efficient structure elucidation strategy is not merely an academic exercise but a regulatory and scientific necessity. Our approach is built on an orthogonal analytical philosophy: leveraging the strengths of distinct techniques to build a comprehensive and validated structural hypothesis.

The core workflow progresses from separation and preliminary mass assessment to high-resolution mass spectrometry for elemental composition and fragmentation analysis, culminating in nuclear magnetic resonance (NMR) spectroscopy for definitive atomic connectivity.

Diagram 1: Overall Structure Elucidation Workflow This diagram outlines the logical progression from sample detection to final structure confirmation.

Sources

In Silico Prediction of Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib Bioactivity: A Technical Guide

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of a putative bosutinib metabolite, Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib. Intended for researchers, scientists, and professionals in drug development, this document outlines a structured, scientifically-grounded workflow, moving from structural elucidation to multifaceted computational analysis. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all supported by authoritative references.

Introduction: The Rationale for In Silico Metabolite Bioactivity Prediction

Bosutinib is a potent dual inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of Philadelphia chromosome-positive chronic myelogenous leukemia (CML)[1][2][3]. Like many xenobiotics, bosutinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4[3][4][5]. While its major circulating metabolites, oxydechlorinated (M2) and N-desmethylated (M5) bosutinib, are generally considered inactive, a comprehensive understanding of the bioactivity of all potential metabolites is crucial for a complete safety and efficacy profile[1][6][7].

The topic of this guide, "this compound," represents a hypothetical or novel metabolite. Its name implies a significant structural modification from the parent drug, bosutinib. The in silico approach allows for a rapid, cost-effective initial assessment of the potential biological activity and safety of such metabolites before undertaking resource-intensive chemical synthesis and in vitro testing.

This guide will walk through a complete in silico workflow to predict the bioactivity of this putative metabolite, focusing on its potential interaction with the primary target of bosutinib, the BCR-ABL kinase.

Structural Elucidation of the Putative Metabolite

A critical first step in any in silico analysis is the accurate representation of the molecule of interest. The nomenclature "this compound" suggests two key structural modifications to the parent bosutinib molecule:

-

"Des(4-methyl-1-piperazinyl)propyl": This indicates the removal of the 3-(4-methylpiperazin-1-yl)propoxy side chain from the 7-position of the quinoline core.

-

"Methyl": This signifies the addition of a methyl group. In the absence of a specified location, a chemically plausible assumption is methylation at the newly exposed 7-hydroxyl group, forming a methoxy group. This is a common metabolic transformation.

Based on this rationale, the proposed structure of this compound is presented in Table 1 alongside the parent drug, bosutinib.

Table 1: Structures of Bosutinib and the Putative Metabolite

| Compound | 2D Structure | SMILES String |

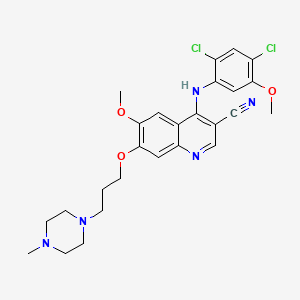

| Bosutinib |  | CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC[6] |

| This compound |  | COc1cc2c(cc1OC)c(c(cn2)C#N)Nc3cc(c(cc3Cl)Cl)OC |

In Silico Bioactivity Prediction Workflow

The following sections detail a multi-pronged computational approach to predict the bioactivity of this compound. This workflow is designed to provide a holistic view, encompassing target engagement, quantitative activity prediction, and pharmacokinetic and toxicity profiling.

Caption: In Silico Prediction Workflow for Metabolite Bioactivity.

Molecular Docking: Assessing Target Engagement

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction.

Protocol: Molecular Docking of this compound into the BCR-ABL Kinase Domain

-

Protein Preparation:

-

Obtain the crystal structure of the human Abl kinase domain. A suitable structure is PDB ID: 2GQG, which is in complex with a small molecule inhibitor.

-

Using molecular modeling software (e.g., UCSF Chimera, Maestro), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.

-

Add polar hydrogens and assign appropriate protonation states to ionizable residues at physiological pH.

-

Perform a constrained energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate a 3D conformation of this compound from its 2D structure.

-

Perform a thorough conformational search and energy minimization using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site (docking grid) based on the location of the co-crystallized inhibitor in the original PDB structure.

-

Utilize a validated docking program such as AutoDock Vina or Glide.

-

Perform the docking simulation, allowing for full flexibility of the ligand and limited flexibility of key binding site residues.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

-

Visualize the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the kinase domain.

-

Compare the predicted binding mode and affinity to that of the parent drug, bosutinib, docked under the same conditions.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the bioactivity of a new compound based on its structural features.

Protocol: QSAR-based Bioactivity Prediction

-

Dataset Curation:

-

Compile a dataset of known BCR-ABL kinase inhibitors with their corresponding experimental bioactivities (e.g., IC50 or Ki values) from databases like ChEMBL or BindingDB.

-

Ensure the dataset is structurally diverse and covers a wide range of activities.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, including this compound, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors).

-

-

Model Building and Validation:

-

Split the dataset into training and test sets.

-

Using the training set, build a regression model (e.g., partial least squares, random forest, or a neural network) to correlate the descriptors with the observed bioactivity.

-

Validate the model's predictive power using the test set and appropriate statistical metrics (e.g., R², Q², RMSE).

-

-

Prediction for the Metabolite:

-

Use the validated QSAR model to predict the bioactivity of this compound based on its calculated descriptors.

-

ADMET Prediction: Profiling Drug-Likeness and Toxicity

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the overall viability of a compound as a drug candidate.

Protocol: In Silico ADMET Profiling

-

Physicochemical Properties:

-

Calculate key physicochemical properties for this compound, such as molecular weight, logP, topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors.

-

Evaluate compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).

-

-

Pharmacokinetic Predictions:

-

Utilize pre-built computational models (e.g., SwissADME, pkCSM) to predict properties such as:

-

Gastrointestinal absorption

-

Blood-brain barrier penetration

-

CYP450 inhibition/substrate potential

-

Plasma protein binding

-

-

-

Toxicity Predictions:

-

Employ in silico toxicology models to predict potential liabilities, including:

-

Mutagenicity (Ames test)

-

Carcinogenicity

-

Hepatotoxicity

-

Cardiotoxicity (hERG inhibition)

-

-

Table 2: Predicted ADMET Properties of Bosutinib and its Putative Metabolite

| Property | Bosutinib | This compound |

| Molecular Weight | 530.45 g/mol | 458.3 g/mol |

| LogP | 4.8 | 5.2 |

| TPSA | 96.8 Ų | 74.6 Ų |

| H-bond Donors | 1 | 1 |

| H-bond Acceptors | 8 | 6 |

| Lipinski's Rule of 5 | 1 violation (LogP > 5) | 1 violation (LogP > 5) |

| Predicted GI Absorption | High | High |

| Predicted BBB Permeant | No | Yes |

| Predicted CYP3A4 Substrate | Yes | Likely |

| Predicted hERG Inhibition | Potential Inhibitor | To be determined |

| Predicted Mutagenicity | Low Risk | To be determined |

Note: The values for the putative metabolite are hypothetical and would be generated through the described in silico tools.

Interpretation and Implications for Drug Development

The integrated analysis of the results from molecular docking, QSAR modeling, and ADMET prediction will provide a comprehensive profile of the putative metabolite, this compound.

-

High Predicted Binding Affinity and Favorable Docking Pose: Suggests the metabolite may retain activity against BCR-ABL kinase, potentially contributing to the overall therapeutic effect or off-target activities of bosutinib.

-

Low Predicted Bioactivity: Indicates that this metabolic pathway leads to detoxification and inactivation of the parent drug.

-

ADMET Profile: Will highlight potential liabilities, such as poor absorption, rapid metabolism, or toxicity concerns, that could influence the overall safety profile of bosutinib. For instance, a predicted increase in blood-brain barrier permeability could warrant further investigation into potential central nervous system side effects.

Conclusion

This technical guide has outlined a robust and scientifically rigorous in silico workflow for predicting the bioactivity of a putative bosutinib metabolite. By integrating molecular docking, QSAR modeling, and ADMET prediction, researchers can gain valuable, early-stage insights into the potential efficacy and safety of drug metabolites. This approach not only accelerates the drug development process but also contributes to a more comprehensive understanding of a drug's metabolic fate and its clinical implications. The methodologies described herein are broadly applicable to the bioactivity prediction of other drug metabolites, making this a valuable resource for the drug discovery and development community.

References

-

Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. PharmGKB. [Link]

-

Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. National Center for Biotechnology Information. [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. PubMed. [Link]

-

Structural characterization of in vivo and in vitro metabolites of bosutinib by liquid chromatography-tandem mass spectrometry, in combination with the in silico methodologies for toxicity and metabolism prediction. PubMed. [Link]

-

bosutinib | Cancer Care Ontario. Cancer Care Ontario. [Link]

-

What is the mechanism of Bosutinib Monohydrate? Patsnap Synapse. [Link]

-

Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. MDPI. [Link]

-

The predicted metabolic stability landscape of bosutinib (BOS)... ResearchGate. [Link]

-

Bosutinib | C26H29Cl2N5O3 | CID 5328940. PubChem. [Link]

-

Structure of authentic bosutinib bound to the Abl tyrosine kinase... ResearchGate. [Link]

-

Molecular docking of imatinib, nilotinib, bosutinib, and bafetinib into... ResearchGate. [Link]

-

Bosutinib for Chronic Myeloid Leukemia. National Center for Biotechnology Information. [Link]

-

Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. National Center for Biotechnology Information. [Link]

-

Article - Amazon S3. Amazon AWS. [Link]

-

Application of Physiologically Based Pharmacokinetic Modeling to the Understanding of Bosutinib Pharmacokinetics: Prediction of Drug–Drug and Drug–Disease Interactions. Sci-Hub. [Link]

-

Integrative machine learning and molecular simulation strategies for BCR-ABL inhibition in chronic myeloid leukemia. Journal of King Saud University - Science. [Link]

-

Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. National Center for Biotechnology Information. [Link]

-

Bosutinib Didesmethyl Impurity | CAS 2468737-94-0. Veeprho. [Link]

-

Population modeling of bosutinib exposure‐response in patients with newly diagnosed chronic phase chronic myeloid leukemia. National Center for Biotechnology Information. [Link]

-

The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. National Center for Biotechnology Information. [Link]

-

Molecular structure of bosutinib. 16 | Download Scientific Diagram. ResearchGate. [Link]

-

Bosutinib Desmethyl Impurity | 2468737-92-8. SynZeal. [Link]

-

Bosutinib [USAN:INN]. PubChem. [Link]

-

Bosutinib metabolic pathway... ResearchGate. [Link]

-

Physiologically Based Pharmacokinetic Modeling in Patients With Hepatic Impairment: Are Changes in Bosutinib Exposure Profiles Driven by Altered Absorption or Distribution? PubMed. [Link]

-

(PDF) Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. ResearchGate. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancercareontario.ca [cancercareontario.ca]

- 5. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 6. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Metabolic Frontier: A Putative Pathway for Bosutinib and the Quest for Novel Derivatives

An In-depth Technical Guide for Researchers in Drug Development

Abstract

Bosutinib, a potent dual Src/Abl tyrosine kinase inhibitor, is an established therapeutic for chronic myeloid leukemia. While its primary metabolic pathways involving Phase I oxidation have been elucidated, a comprehensive understanding of its complete metabolic fate, particularly through Phase II conjugation and the potential for bioactivation, remains an area ripe for exploration. This guide delves into the putative metabolic landscape of bosutinib, extending beyond the known metabolites to propose novel derivatives arising from subsequent biotransformations. We will explore the enzymatic machinery likely responsible for these transformations and present a detailed, field-proven framework for the experimental validation of this hypothesized pathway. This includes in-depth protocols for metabolite generation and identification, chemical synthesis of reference standards, and the functional characterization of these novel derivatives. This document serves as a technical roadmap for researchers aiming to comprehensively map the metabolic journey of bosutinib and uncover potentially new bioactive or immunogenic species.

Introduction: Beyond the Primary Metabolites of Bosutinib

Bosutinib has demonstrated significant clinical efficacy in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1] Its mechanism of action as a dual inhibitor of Src and Abl kinases is well-established.[2] The disposition of bosutinib in the body is primarily governed by hepatic metabolism, which is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.[3][4][5]

Current literature indicates that bosutinib is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][6][7] This Phase I metabolism leads to the formation of three main circulating metabolites:

-

N-desmethyl bosutinib (M5): Formed via demethylation of the N-methylpiperazine moiety.[6][8]

-

Oxydechlorinated bosutinib (M2): Resulting from the replacement of a chlorine atom with a hydroxyl group on the dichlorophenyl ring.[6][8]

-

Bosutinib N-oxide (M6): A minor metabolite formed by oxidation of a nitrogen atom.[6][8]

These metabolites are generally considered to be pharmacologically inactive.[6] However, the journey of a drug molecule through the body's metabolic machinery is often more complex than the initial oxidative steps. The introduction of polar functional groups during Phase I metabolism, such as the hydroxyl group in oxydechlorinated bosutinib, can pave the way for subsequent Phase II conjugation reactions. Furthermore, the intricate chemical structure of bosutinib, which includes a quinoline core and an aniline linkage, presents possibilities for the formation of reactive metabolites through bioactivation pathways.

This guide puts forth a putative metabolic pathway for bosutinib that extends to these unexplored territories. We will hypothesize the formation of novel glucuronide and sulfate conjugates and discuss the potential for the generation of reactive intermediates. Understanding these extended metabolic pathways is not merely an academic exercise; it holds significant implications for:

-

A comprehensive understanding of drug clearance: Unidentified metabolic pathways could account for a portion of bosutinib's elimination.

-

Predicting drug-drug interactions: Co-administered drugs could inhibit or induce Phase II enzymes, altering the metabolic profile of bosutinib.

-

Investigating idiosyncratic drug toxicities: Reactive metabolites are often implicated in rare but severe adverse drug reactions.[9]

-

Discovering novel bioactive molecules: While the primary metabolites are considered inactive, further biotransformation could potentially yield derivatives with unexpected pharmacological activities.

We will now proceed to delineate this putative metabolic pathway, grounding our hypotheses in established principles of drug metabolism and the known biotransformations of structurally related compounds.

The Putative Metabolic Pathway of Bosutinib: A Deeper Look

The known Phase I metabolism of bosutinib serves as the entry point to our putative extended pathway. The introduction of hydroxyl and N-demethylated functionalities creates substrates for Phase II conjugating enzymes.

Phase I Metabolism: The Foundation

The initial metabolic transformations of bosutinib are catalyzed by CYP3A4.[3][6][7]

-

N-demethylation of the piperazine ring to form N-desmethyl bosutinib (M5) .

-

Oxidative dechlorination of the dichlorophenyl ring to yield oxydechlorinated bosutinib (M2) .

-

N-oxidation to form the minor metabolite bosutinib N-oxide (M6) .

These reactions are summarized in the initial stages of our proposed metabolic map.

Putative Phase II Conjugation: The Path to Novel Derivatives

The hydroxyl group of oxydechlorinated bosutinib (M2) is a prime candidate for Phase II conjugation. These reactions, primarily occurring in the liver, aim to increase the water solubility of xenobiotics to facilitate their excretion.[10]

-

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a major family of enzymes that catalyze the attachment of glucuronic acid to nucleophilic functional groups.[11] We hypothesize the formation of an O-glucuronide conjugate of oxydechlorinated bosutinib . Given that UGTs are highly expressed in the liver and gastrointestinal tract, this is a plausible metabolic route.[11]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl and amino groups.[12] Therefore, we propose the formation of a sulfate conjugate of oxydechlorinated bosutinib . Sulfation is a common pathway for the metabolism of phenolic compounds.[12]

Furthermore, the nitrogen atoms within the bosutinib scaffold, particularly in the quinoline and piperazine rings, are also potential sites for N-glucuronidation, a pathway known for nitrogen-containing heterocyclic drugs.[1][13]

Putative Bioactivation: The Potential for Reactive Metabolites

The chemical structure of bosutinib contains moieties that have the potential to undergo bioactivation to form chemically reactive metabolites. These electrophilic species can covalently bind to cellular macromolecules like proteins, which can be a trigger for idiosyncratic drug toxicities.

-

Quinoline Ring Oxidation: The quinoline core of bosutinib could be susceptible to oxidative metabolism, potentially leading to the formation of reactive quinone-imine species. Such intermediates are known to be electrophilic and can be trapped by nucleophiles like glutathione (GSH).

-

Aniline Moiety Oxidation: The aniline linkage in bosutinib is another site of potential bioactivation. Oxidation of aromatic amines can lead to the formation of reactive nitroso and nitrenium ions.[14]

The formation of these reactive metabolites is a critical area of investigation for a complete safety profile of bosutinib.

Diagram: Putative Metabolic Pathway of Bosutinib

Caption: A diagram illustrating the known and putative metabolic pathways of bosutinib.

Experimental Framework for Pathway Validation and Derivative Characterization

A robust and multi-faceted experimental approach is required to validate the putative metabolic pathways and characterize the novel derivatives of bosutinib.

In Vitro Metabolite Generation and Identification

The initial step involves generating the hypothesized metabolites using in vitro systems that mimic hepatic metabolism.[15][16]

Experimental Protocol: In Vitro Incubation with Human Liver Microsomes (HLMs)

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1.0 mg/mL) and bosutinib (final concentration 1-10 µM) in a phosphate buffer (pH 7.4).

-

For Phase II metabolite identification, supplement the incubation with UDPGA (for glucuronidation) or PAPS (for sulfation).

-

To trap reactive metabolites, include glutathione (GSH) in the incubation mixture.[8][17]

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

-

Data Presentation: Expected Metabolites and their Mass Shifts

| Metabolite Type | Putative Derivative | Expected Mass Shift (Da) |

| Phase II | O-glucuronide | +176.03 |

| Phase II | Sulfate conjugate | +79.96 |

| Reactive Metabolite | GSH adduct | +305.07 |

Diagram: Experimental Workflow for Metabolite Identification

Caption: A streamlined workflow for the in vitro generation and identification of bosutinib metabolites.

Chemical Synthesis of Putative Metabolites

To confirm the identity of metabolites detected by LC-MS/MS and to enable their pharmacological evaluation, the chemical synthesis of authentic reference standards is essential.[6] The synthesis of the known metabolites, N-desmethyl bosutinib and oxydechlorinated bosutinib, can be adapted from published synthetic routes of bosutinib.[3][7][18]

Experimental Protocol: Illustrative Synthesis of Oxydechlorinated Bosutinib-O-glucuronide (A Hypothetical Approach)

This is a conceptual outline and would require significant optimization.

-

Synthesis of Oxydechlorinated Bosutinib: Adapt a known synthesis of bosutinib, using a starting material with a hydroxyl group in place of one of the chlorine atoms on the phenyl ring.

-

Protection of Reactive Groups: Protect other nucleophilic groups on the oxydechlorinated bosutinib molecule to ensure selective glucuronidation of the target hydroxyl group.

-

Glucuronidation Reaction: React the protected oxydechlorinated bosutinib with a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, under appropriate catalytic conditions.

-

Deprotection: Remove all protecting groups to yield the final oxydechlorinated bosutinib-O-glucuronide.

-

Purification and Characterization: Purify the final product using techniques such as HPLC and confirm its structure using high-resolution mass spectrometry and NMR.

Pharmacological and Toxicological Characterization of Novel Derivatives

Once synthesized and purified, the novel derivatives must be evaluated for their biological activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Principle: Utilize a biochemical kinase assay to determine the inhibitory activity of the novel derivatives against Src, Abl, and a panel of other kinases to assess selectivity. A variety of assay formats can be employed, including radiometric assays or fluorescence-based assays.[19][20]

-

Procedure:

-

In a microplate, combine the kinase, its specific substrate, and ATP.

-

Add varying concentrations of the novel bosutinib derivative.

-

Incubate to allow the kinase reaction to proceed.

-

Measure the kinase activity using a suitable detection method (e.g., quantitation of phosphorylated substrate).

-

-

Data Analysis:

-

Calculate the IC50 value for each derivative, representing the concentration required to inhibit 50% of the kinase activity.

-

Compare the IC50 values of the derivatives to that of the parent bosutinib.

-

Experimental Protocol: Assessment of Reactive Metabolite-Mediated Cytotoxicity

-

Cell Culture: Culture a relevant cell line, such as a human hepatoma cell line (e.g., HepG2), in appropriate media.

-

Treatment: Expose the cells to varying concentrations of bosutinib in the presence and absence of inhibitors of CYP3A4 and conjugating enzymes.

-

Cytotoxicity Assessment: After a defined incubation period, assess cell viability using a standard assay, such as the MTT or LDH release assay.

-

Interpretation: A decrease in cell viability that is dependent on metabolic activation (i.e., attenuated by enzyme inhibitors) would suggest the formation of cytotoxic reactive metabolites.

Conclusion and Future Directions

The metabolic journey of bosutinib is likely more intricate than currently documented. This guide has proposed a putative expansion of its metabolic pathway, encompassing Phase II conjugation and bioactivation to reactive intermediates. The experimental framework provided offers a clear and actionable path for researchers to validate these hypotheses.

The identification and characterization of these novel bosutinib derivatives will provide a more complete picture of its disposition and could have significant clinical implications. Should any of these novel metabolites exhibit pharmacological activity, they could contribute to the overall therapeutic effect or off-target effects of bosutinib. Conversely, the confirmation of reactive metabolite formation would warrant further investigation into their potential role in idiosyncratic toxicities.

The pursuit of this research will not only deepen our understanding of bosutinib but also reinforce the importance of comprehensive metabolic profiling in the development of safer and more effective kinase inhibitors.

References

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A New and Practical Synthesis of Bosutinib. HETEROCYCLES, 89(12), 2805. [Link]

-

Zhang, Y., Gan, J., & Li, Y. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Molecules, 28(12), 4768. [Link]

-

Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805-2812. [Link]

-

Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(5), 136-141. [Link]

-

Miao, Z., & Guo, Z. (2009). Biologically active quinoline and quinazoline alkaloids part I. Mini reviews in medicinal chemistry, 9(10), 1234–1252. [Link]

-

Kar, M., & Roy, K. (2010). Chemical Sulfation of Small Molecules – Advances and Challenges. Chembiochem, 11(13), 1848-1853. [Link]

-

Shimadzu. (n.d.). Oxydechlorinated bosutinib. Retrieved from [Link]

-

Hypha Discovery. (2022). N-glucuronidation: the human element. [Link]

-

Evotec. (n.d.). Reactive Metabolite Assessment. Retrieved from [Link]

-

Rumpf, T., & Lisurek, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8743. [Link]

-

Li, J., & Zhao, M. (2015). Metabolism considerations for kinase inhibitors in cancer treatment. Translational cancer research, 4(2), 163–172. [Link]

-

Li, X., He, Y., & Zhang, H. (2019). Identifying the reactive metabolites of tyrosine kinase inhibitors in a comprehensive approach: Implications for drug-drug interactions and hepatotoxicity. Acta pharmaceutica Sinica. B, 9(3), 449–464. [Link]

-

SynZeal. (n.d.). Bosutinib Desmethyl Impurity. Retrieved from [Link]

-

Brown, A. W., & Abali, E. E. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Cancers, 15(21), 5229. [Link]

-

Gupta, H., Singh, R., & Kumar, S. (2017). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(5), 1936-1952. [Link]

-

Al-Kaissi, E., & Al-Jumaili, A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44835–44866. [Link]

-

Farzam, K., & Abdullah, M. (2023). Drug Metabolism. In StatPearls. StatPearls Publishing. [Link]

-

Al-Rawi, S., & Williams, D. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. Bioscience reports, 42(10), BSR20221376. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Wang, Y., Zhang, Y., & Gan, J. (2023). Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC–MS-Based Metabolomic Approaches. Chemical Research in Toxicology, 36(9), 1461-1471. [Link]

-

Roskoski, R., Jr. (2019). Overview of Current Type I/II Kinase Inhibitors. Pharmacological research, 147, 104329. [Link]

-

Mulder, G. J., & Meerman, J. H. (1983). Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines. Environmental health perspectives, 49, 27–32. [Link]

-

Neves, A. R., & Correia-da-Silva, M. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 2(4), 100898. [Link]

-

Solomon, V. R., & Lee, H. (2024). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 29(17), 4001. [Link]

-

Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Pelkonen, O., & Pasanen, M. (2007). N-Glucuronidation of Drugs and Other Xenobiotics. Basic & clinical pharmacology & toxicology, 101(5), 295-305. [Link]

-

MSD Manual Professional Edition. (n.d.). Drug Metabolism. Retrieved from [Link]

-

Solomon, V. R., & Lee, H. (2016). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules (Basel, Switzerland), 21(6), 743. [Link]

-

The Royal Society of Chemistry. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Frontiers. (2024). Efficacy and safety of BTK inhibitors in Richter's transformation: a systematic review of clinical evidence. [Link]

-

Li, X., & He, Y. (2014). Formation of reactive metabolites and management of tyrosine kinase inhibitor-induced hepatotoxicity: a literature review. Expert opinion on drug metabolism & toxicology, 10(11), 1515–1529. [Link]

-

Evans, D. C., & Baillie, T. A. (2011). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert opinion on drug metabolism & toxicology, 7(10), 1265–1278. [Link]

-

Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically active and naturally occurring quinoline compounds. [Link]

-

Hypha Discovery. (2021). Metabolism of five membered nitrogen containing heterocycles. [Link]

-

RMD Open. (2024). Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. [Link]

-

Park, B. K., & Kitteringham, N. R. (2010). Managing the challenge of chemically reactive metabolites in drug development. Nature reviews. Drug discovery, 9(4), 295–309. [Link]

-

DigitalCommons@TMC. (2023). Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC-MS. [Link]

-

XenoTech. (2022, May). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions [Video]. YouTube. [Link]

-

Coughtrie, M. W. (2002). Sulfonation in Pharmacology and Toxicology. Toxicology, 181-182, 377-381. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Bosutinib synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. Formation of reactive metabolites and management of tyrosine kinase inhibitor-induced hepatotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug metabolism - Wikipedia [en.wikipedia.org]

- 11. books.rsc.org [books.rsc.org]

- 12. portlandpress.com [portlandpress.com]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

An In-Depth Technical Guide to the Discovery and Isolation of New Bosutinib Metabolites from In Vitro Studies

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals engaged in the discovery and isolation of novel metabolites of Bosutinib from in vitro systems. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to metabolite profiling.

Introduction: The Imperative of Metabolite Profiling for Bosutinib

Bosutinib (marketed as Bosulif) is a potent second-generation tyrosine kinase inhibitor (TKI) targeting both Bcr-Abl and Src family kinases.[1][2][3] It is a critical therapeutic agent for chronic myeloid leukemia (CML).[1][3] The metabolic fate of a drug like Bosutinib is a pivotal aspect of its pharmacological profile, influencing its efficacy, potential for drug-drug interactions, and overall safety. While major circulating metabolites of Bosutinib, such as the oxydechlorinated (M2) and N-desmethylated (M5) forms, are known, a comprehensive understanding of its biotransformation is essential for optimizing its therapeutic use.[4] Recent research has indeed revealed the existence of previously unidentified metabolites, underscoring the necessity for ongoing investigation.[5]

This guide will provide the technical details and strategic considerations for designing and executing in vitro studies aimed at discovering and isolating new Bosutinib metabolites.

Strategic Selection of In Vitro Systems: A Multi-Faceted Approach

The choice of an in vitro system is dictated by the specific questions being addressed. For a comprehensive metabolite profile of Bosutinib, a multi-pronged approach is recommended.

Human Liver Microsomes (HLMs): The Workhorse for Phase I Metabolism

HLMs are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[6][7][8] Given that Bosutinib is primarily metabolized by CYP3A4, HLMs are an indispensable tool.[1][9]

Causality behind Experimental Choices:

-

Focus on Phase I: HLMs are ideal for identifying oxidative metabolites (hydroxylations, N-dealkylations, O-dealkylations, etc.), which are common biotransformations for TKIs.

-

High-Throughput Potential: The relative ease of use and commercial availability of pooled HLMs make them suitable for initial screening and metabolic stability assays.[6]

Liver S9 Fraction: A Broader Metabolic Lens

The S9 fraction is the supernatant obtained from a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes.[10][11][12] This makes it a more comprehensive in vitro system than HLMs alone.

Causality behind Experimental Choices:

-

Phase I and Phase II Coverage: The S9 fraction contains both CYP enzymes (microsomal) and a variety of Phase II conjugating enzymes (cytosolic), such as sulfotransferases (SULTs) and N-acetyltransferases (NATs).[11][12] This allows for the detection of a wider range of metabolites, including conjugated forms.

-

Relevance for Specific Chemotypes: For compounds with functional groups susceptible to conjugation, the S9 fraction provides a more complete metabolic picture.

Recombinant Human CYP Enzymes: Pinpointing the Key Players

Utilizing specific recombinant human CYP enzymes (e.g., rCYP3A4) allows for the definitive identification of the enzymes responsible for the formation of specific metabolites.

Causality behind Experimental Choices:

-

Reaction Phenotyping: This approach is crucial for understanding potential drug-drug interactions. If a new metabolite is formed primarily by a single CYP isoform, co-administration of a drug that inhibits or induces that isoform could significantly alter Bosutinib's metabolism and safety profile.

-

Mechanistic Insights: By isolating the activity of a single enzyme, researchers can gain a clearer understanding of the specific biotransformation pathways.

Experimental Protocols: A Step-by-Step Guide to In Vitro Incubations

The following protocols are designed to be robust and reproducible. All incubations should be performed in a shaking water bath at 37°C.

Protocol for Human Liver Microsome (HLM) Incubation

This protocol is adapted from established methods for metabolic stability assessment and can be scaled up for metabolite production.[11][13]

Step-by-Step Methodology:

-

Prepare a Bosutinib Stock Solution: Dissolve Bosutinib in a minimal amount of DMSO to create a high-concentration stock (e.g., 10 mM).

-

Prepare the Incubation Mixture (on ice):

-

In a microcentrifuge tube, combine the following in order:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Bosutinib stock solution (final concentration typically 1-10 µM; final DMSO concentration ≤ 0.2%)

-

Human Liver Microsomes (final protein concentration 0.5-1.0 mg/mL)

-

-

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Add a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the incubation mixture. The final concentration of NADP+ is typically 1 mM.

-

Incubation: Incubate for a defined period (e.g., 60 minutes). Time-course experiments (e.g., 0, 5, 15, 30, 60 minutes) are recommended for initial studies to monitor metabolite formation and disappearance.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., >10,000g) for 10-15 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.

-

Protocol for Liver S9 Fraction Incubation

This protocol is designed to support both Phase I and Phase II metabolism.[10][11][12][14][15]

Step-by-Step Methodology:

-

Prepare a Bosutinib Stock Solution: As described for the HLM protocol.

-

Prepare the Incubation Mixture (on ice):

-

In a microcentrifuge tube, combine the following:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 5 mM)

-

Bosutinib stock solution (final concentration 1-10 µM)

-

Liver S9 fraction (final protein concentration 1-2 mg/mL)

-

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the Reaction: Add a pre-warmed cofactor mix. For comprehensive metabolite profiling, this should include:

-

Phase I: NADPH-regenerating system (as in the HLM protocol).

-

Phase II:

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation (final concentration ~2 mM).

-

3'-Phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation (final concentration ~0.1 mM).

-

Glutathione (GSH) for glutathione conjugation (final concentration ~1 mM).

-

-

-

Incubation: Incubate for a suitable duration (e.g., 60-120 minutes).

-

Terminate the Reaction and Sample Preparation: Follow the same procedure as for the HLM incubations (addition of ice-cold acetonitrile, centrifugation, and collection of the supernatant).

Self-Validating System: For both protocols, it is crucial to include the following controls:

-

Negative Control (No Cofactors): To identify non-enzymatic degradation of Bosutinib.

-

Negative Control (No Enzyme): To ensure that observed metabolites are not artifacts of the incubation buffer or cofactors.

-

Positive Control: A compound with a well-characterized metabolism in the chosen system to verify the metabolic competency of the HLM or S9 lot.

Analytical Workflow: High-Resolution LC-MS/MS for Metabolite Discovery

The identification of novel metabolites requires a powerful analytical platform. High-resolution liquid chromatography-mass spectrometry (LC-MS/MS), particularly with instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is the gold standard.[5]

Liquid Chromatography Parameters for Bosutinib and its Metabolites

A robust chromatographic method is essential to separate Bosutinib from its potentially isomeric and isobaric metabolites.

| Parameter | Recommended Setting | Rationale |

| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately lipophilic compounds like Bosutinib and its metabolites. |

| Mobile Phase A | Water with 0.1% formic acid | Promotes protonation for positive ion mode ESI and provides good peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | A common and effective organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.2-0.4 mL/min | Compatible with standard ESI sources and provides good chromatographic efficiency. |

| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate. | A gradient is necessary to elute metabolites with a range of polarities. |

| Column Temperature | 30-40°C | Ensures reproducible retention times. |

High-Resolution Mass Spectrometry for Metabolite Identification

A data-dependent acquisition (DDA) strategy is highly effective for discovering novel metabolites.[16][17][18]

Step-by-Step Methodology:

-

Full Scan (MS1) Acquisition:

-

Mass Range: A wide range, e.g., m/z 100-1000, to capture the parent drug and any potential metabolites.

-

Resolution: High resolution (>20,000 FWHM) to enable accurate mass measurements and elemental composition determination.[19]

-

Polarity: Positive ion mode is generally preferred for Bosutinib due to its nitrogen-containing structure.

-

-

Data-Dependent MS/MS (MS2) Acquisition:

-

Triggering: The instrument automatically selects the most intense ions from the full scan for fragmentation.

-

Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) is used to generate a rich fragmentation spectrum.

-

Dynamic Exclusion: Previously fragmented ions are excluded for a set period (e.g., 30 seconds) to allow for the fragmentation of lower-abundance ions.

-

Data Processing Workflow for Novel Metabolite Identification

The analysis of high-resolution LC-MS/MS data is a multi-step process.

Caption: Workflow for the identification of novel metabolites from high-resolution LC-MS/MS data.

Detailed Steps:

-

Peak Picking and Alignment: Utilize software such as XCMS, MS-DIAL, or vendor-specific software (e.g., Agilent MassHunter, Thermo Compound Discoverer) to detect chromatographic peaks and align them across different samples.[20][21]

-

Background Subtraction and Control Comparison: The key to finding new metabolites is to compare the peak lists from the incubated samples with those from the negative control samples (no enzyme or no cofactors). Peaks that are present or significantly more intense in the incubated samples are potential metabolites.

-

Putative Metabolite Identification:

-

Mass Shift Analysis: Look for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation, +176 Da for glucuronidation).

-

Isotope Pattern Analysis: The high-resolution data allows for the verification of the correct isotopic pattern for the proposed elemental composition.

-

-

MS/MS Spectral Interpretation:

-

Comparison to Parent Drug: Compare the MS/MS spectrum of a putative metabolite to that of Bosutinib. Common fragments suggest that the core structure is intact, while the mass shift of a fragment can pinpoint the site of metabolism.

-

Diagnostic Fragment Ions: Certain fragments can be diagnostic for specific metabolic modifications.

-

-

In Silico Prediction Tools: Software like Meteor Nexus can predict likely metabolites of Bosutinib, providing a list of potential structures to search for in the experimental data.[5]

Isolation of Novel Metabolites for Structural Confirmation

While high-resolution MS/MS provides strong evidence for a metabolite's structure, definitive confirmation often requires nuclear magnetic resonance (NMR) spectroscopy.[10][19] This necessitates the isolation of the metabolite in sufficient quantity and purity.

Strategy for Metabolite Isolation

-

Scale-Up Incubations: Increase the volume of the in vitro incubations (e.g., to several milliliters) to generate a larger amount of the target metabolite.

-

Pool and Concentrate: Combine the supernatants from multiple scaled-up incubations and concentrate the sample, for example, by vacuum centrifugation.

-

Semi-Preparative HPLC: Use a semi-preparative HPLC system with a column of a larger diameter (e.g., 4.6-10 mm) to isolate the metabolite of interest.[4][22][23][24]

-

The chromatographic conditions should be adapted from the analytical method, with adjustments to the flow rate and gradient to optimize separation and loading capacity.

-

Fraction collection is triggered based on the UV chromatogram or by monitoring the specific m/z of the target metabolite with a mass spectrometer.

-

-

Purity Assessment and NMR Analysis: The purity of the collected fraction should be assessed using the analytical LC-MS/MS method. Once a sufficient amount of pure metabolite is obtained (typically several micrograms), it can be analyzed by NMR.

Challenges in the In Vitro Metabolism of Tyrosine Kinase Inhibitors

The study of TKIs like Bosutinib can present specific challenges:

-

Formation of Reactive Metabolites: TKIs can be metabolically activated to form reactive intermediates that can covalently bind to proteins, which can be a mechanism of toxicity.[25][26] Trapping experiments with nucleophiles like glutathione or cyanide in the incubation mixture can be used to detect these reactive species.

-

CYP Inhibition: Many TKIs are also inhibitors of CYP enzymes, which can lead to complex drug-drug interactions.[8][27] It is important to assess the potential of newly identified Bosutinib metabolites to inhibit major CYP isoforms.

-

Poor Solubility: Like many TKIs, Bosutinib has limited aqueous solubility. This can be a challenge in in vitro assays, and care must be taken to ensure that the drug remains in solution at the tested concentrations.

Conclusion

The discovery and isolation of new Bosutinib metabolites from in vitro studies is a systematic process that combines rational experimental design, robust analytical techniques, and meticulous data interpretation. By employing a multi-faceted approach with different in vitro systems and leveraging the power of high-resolution LC-MS/MS, researchers can gain a deeper understanding of the metabolic fate of this important therapeutic agent. This knowledge is critical for ensuring its safe and effective use in the clinic.

References

-

Attwa, M. W., & Alanazi, M. M. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules, 28(4), 1641. [Link]

-

Scribd. (n.d.). Microsome S9 Prep Protocol. Retrieved from [Link]

-

Marques, C. F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102193. [Link]

-

Olson, K. L., & Agranat, I. (2010). A novel LC-MS approach for the detection of metabolites in DMPK studies. Bioanalysis, 2(10), 1767–1778. [Link]

-

Toxys. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

-

Korfmacher, W. A. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. [Link]

-

Li, S., et al. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 80, 145-154. [Link]

-

Gana, S. S., et al. (2025). Structural characterization of in vivo and in vitro metabolites of bosutinib by liquid chromatography-tandem mass spectrometry, in combination with the in silico methodologies for toxicity and metabolism prediction. Drug Metabolism and Disposition. [Link]

-

Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). American Laboratory. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2011). Center for Drug Evaluation and Research, Application Number: 203341Orig1s000, Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

-

van der Hooft, J. J. J., et al. (2023). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. Metabolites, 13(5), 637. [Link]

-

Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

-

Zhou, Z., et al. (2020). Comparison of Full-Scan, Data-Dependent, and Data-Independent Acquisition Modes in Liquid Chromatography–Mass Spectrometry Based Untargeted Metabolomics. Analytical Chemistry, 92(12), 8213–8221. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]

-

Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry, 77(19), 389A-394A. [Link]

-

Agilent. (n.d.). Agilent Metabolomics Workflow. Retrieved from [Link]

-

Yan, M., et al. (2022). Metabolic activation of tyrosine kinase inhibitors: recent advance and further clinical practice. Expert Opinion on Drug Metabolism & Toxicology, 18(12), 935-947. [Link]

-

Agilent. (n.d.). Streamlining the Metabolite Identification Workflow Using High-Resolution Q-TOF Data and Mass-MetaSite. Retrieved from [Link]

-

Martineau, E., et al. (2011). Strategy for choosing extraction procedures for NMR-based metabolomic analysis of mammalian cells. Analytical and Bioanalytical Chemistry, 401(7), 2133–2142. [Link]

-

Al-Majdoub, Z. M., et al. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Separations, 10(6), 353. [Link]

-

Gambacorti-Passerini, C., et al. (2013). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Journal of the National Comprehensive Cancer Network, 11(3), 323-332. [Link]

-

Request PDF. (n.d.). Utilizing HPLC for Efficient Metabolite Purification. Retrieved from [Link]

-

Creative Bioarray. (n.d.). S9 Metabolic Stability. Retrieved from [Link]

-

Sherman, S. I. (2011). Challenges Associated with Tyrosine Kinase Inhibitor Therapy for Metastatic Thyroid Cancer. Journal of Thyroid Research, 2011, 985720. [Link]

-

Request PDF. (n.d.). Strategy for choosing extraction procedures for NMR-based metabolomic analysis of mammalian cells. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Metabolomics Data Processing Using XCMS. Retrieved from [Link]

-

Obach, R. S. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

-

In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink. Retrieved from [Link]

-

Request PDF. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Retrieved from [Link]

-

Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. (n.d.). MDPI. Retrieved from [Link]

-

Request PDF. (n.d.). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Retrieved from [Link]

-

PharmGKB. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

-

Attwa, M. W., & Alanazi, M. M. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules, 28(4), 1641. [Link]

-

NMR Metabolomics Protocols for Drug Discovery. (n.d.). PMC. Retrieved from [Link]

-

Request PDF. (n.d.). HPLC chromatogram of TLC purified metabolites. (A) Preparative HPLC.... Retrieved from [Link]

-

Request PDF. (n.d.). HPLC purification of in vitro transcribed long RNA. Retrieved from [Link]

-

Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation. (n.d.). MDPI. Retrieved from [Link]

- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.

Sources

- 1. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hi-Res Metabolomics: /home/software/Skyline [skyline.ms]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mttlab.eu [mttlab.eu]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. academic.oup.com [academic.oup.com]

- 14. scribd.com [scribd.com]

- 15. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. lcms.cz [lcms.cz]

- 21. Metabolomics Data Processing Using XCMS | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS [mdpi.com]

- 27. Challenges Associated with Tyrosine Kinase Inhibitor Therapy for Metastatic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectroscopy of Bosutinib and Its Related Compounds

This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and analysis of bosutinib, a dual Src/Abl tyrosine kinase inhibitor, and its associated compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering both theoretical insights and practical, field-proven protocols.

Bosutinib, with its complex molecular architecture, presents a significant analytical challenge throughout its development and manufacturing lifecycle. From ensuring the correct regiochemistry during synthesis to identifying and quantifying minute impurities in the final drug product, unambiguous structural confirmation is paramount.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this purpose, providing unparalleled detail about the molecular structure in solution.

The causality behind choosing NMR lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) within a molecule. This provides a detailed fingerprint, allowing for the verification of the intended structure and the detection of even subtle variations. For instance, the differentiation between closely related isomers of bosutinib, which may have identical mass-to-charge ratios in mass spectrometry, is readily achieved through NMR by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons.[1][2][3][5]

This guide will delve into the specific NMR spectral features of bosutinib, its synthetic intermediates, and degradation products, providing a framework for robust analytical characterization.

Structural Elucidation of Bosutinib via ¹H and ¹³C NMR

A thorough understanding of the NMR spectrum of pure bosutinib is the foundation for the analysis of its related compounds. The numbering scheme for the bosutinib molecule, as used for the NMR assignments in this guide, is presented below.

Caption: Chemical structure of Bosutinib with atom numbering for NMR assignments.

¹H NMR Spectrum of Bosutinib

The ¹H NMR spectrum of bosutinib, typically recorded in DMSO-d₆, exhibits a series of characteristic signals corresponding to the different proton environments within the molecule. The aromatic region is particularly informative for confirming the substitution patterns on the quinoline and aniline rings.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.52 | s | - |

| H-5 | ~7.31 | s | - |

| H-8 | ~7.64 | s | - |

| H-3' | ~7.43 | s | - |

| H-6' | ~7.31 | br s | - |

| NH | ~9.51 | s | - |

| OCH₃ (C6) | ~3.93 | s | - |

| OCH₃ (C5') | ~3.84 | s | - |

| O-CH₂ (C1'') | ~4.19 | t | 6.3 |

| N-CH₂ (C3'') | ~2.32-2.46 | m | - |

| CH₂-CH₂-CH₂ (C2'') | ~1.92-1.97 | m | - |

| Piperazine-H | ~2.32-2.46 | m | - |

| N-CH₃ | ~2.15 | s | - |

Note: Chemical shifts are approximate and can vary slightly depending on the exact experimental conditions. Data compiled from multiple sources.[5]

The singlets in the aromatic region are highly diagnostic for the substitution pattern of the quinoline and aniline rings. The presence of five distinct aromatic signals is a key indicator of the correct isomer.[1][2][5]

¹³C NMR Spectrum of Bosutinib